molecular formula C18H17N3O2 B11350413 5-(3,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11350413
M. Wt: 307.3 g/mol
InChI Key: VVTMLGYUXRRUMW-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a dimethylphenyl group, a pyridinylmethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate catalyst.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction using pyridine-4-methanol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-DIMETHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, 5-(3,4-DIMETHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: This compound shares the pyridinyl group and has been studied for its antimicrobial properties.

    3,5-Di(pyridin-4-yl)benzoic acid: This compound contains pyridinyl groups and is used in the synthesis of metal-organic frameworks.

    5-Bromo-4-(3,4-dimethylphenyl)pyrimidine: This compound has a similar dimethylphenyl group and is used in various chemical syntheses.

Uniqueness

5-(3,4-DIMETHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-12-3-4-15(9-13(12)2)17-10-16(21-23-17)18(22)20-11-14-5-7-19-8-6-14/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

VVTMLGYUXRRUMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=NC=C3)C

Origin of Product

United States

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